molecular formula C9H13N5 B13284656 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine

1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13284656
M. Wt: 191.23 g/mol
InChI Key: RTOMRHMZDQXDMZ-UHFFFAOYSA-N
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Description

1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound designed for research and development purposes. This molecule features a bifunctional structure incorporating two nitrogen-containing heterocycles—a 1H-pyrazol-3-amine and a 1-methyl-1H-pyrazole—linked by an ethyl tether. This specific architecture makes it a valuable intermediate, or building block, in organic synthesis and medicinal chemistry campaigns. Researchers can utilize this compound to construct more complex molecules for screening and development. The presence of the pyrazole rings is of significant interest, as this heterocyclic class is commonly found in pharmacologically active compounds and ligands for various biological targets . For instance, structurally similar compounds containing the 1-methyl-1H-pyrazol-5-yl moiety have been investigated as potent activators of enzymes like NAMPT (Nicotinamide Phosphoribosyltransferase), which is a pivotal regulator in cellular metabolism and an attractive therapeutic target . The primary amine functionality on one pyrazole ring provides a reactive handle for further chemical modification, such as amide bond formation or condensation reactions, allowing for the generation of diverse chemical libraries. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-[2-(2-methylpyrazol-3-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-13-8(2-5-11-13)3-6-14-7-4-9(10)12-14/h2,4-5,7H,3,6H2,1H3,(H2,10,12)

InChI Key

RTOMRHMZDQXDMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CCN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The foundational step is the synthesis of methyl-substituted pyrazole rings. According to a reported method, 3-methyl-1H-pyrazol-5(4H)-one is prepared by reacting ethyl acetoacetate with hydrazine hydrate in ethanol, yielding the pyrazolone intermediate with high yield (~89%).

This intermediate can be further functionalized to introduce the aminoethyl side chain.

Introduction of the Aminoethyl Side Chain

The aminoethyl group attached to the pyrazole nitrogen is typically introduced via alkylation or substitution reactions. One approach involves reacting the pyrazole derivative with a haloalkylamine or protected aminoalkyl intermediate, followed by deprotection.

Cyclization and Condensation Using Lawesson's Reagent

Patents describe the use of Lawesson's reagent as a key reagent for cyclization and sulfurization steps in pyrazole derivative synthesis. For example, a process involves:

  • Reacting an intermediate compound bearing a protected amino group with Lawesson's reagent in tetrahydrofuran (THF) at 40–60 °C.
  • Using organic bases such as pyridine or triethylamine to facilitate the reaction.
  • Subsequent neutralization, extraction, and concentration to isolate the desired cyclized product.

This method avoids the use of toxic solvents like pyridine when possible, improving industrial applicability.

Protection and Deprotection Steps

Protecting groups such as tert-butoxycarbonyl (Boc), benzyl carbonyl, or ethanoyl groups are employed to mask amino functionalities during multi-step synthesis. After key transformations, these groups are removed under acidic or catalytic hydrogenation conditions to yield the free amine.

For example, deprotection can be achieved by:

  • Treatment with trifluoroacetic acid (TFA) for Boc removal.
  • Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere to remove benzyl protecting groups.

Purification and Isolation

Purification involves:

  • Washing organic layers with aqueous sodium chloride or sodium bicarbonate solutions at controlled temperatures (50–55 °C).
  • Concentration under reduced pressure at 50–110 °C.
  • Cooling and crystallization steps, sometimes with addition of glacial acetic acid to precipitate the product.
  • Filtration, washing with solvents such as toluene at low temperatures (0–5 °C), and drying under mild heat (40–45 °C) for extended periods (15–20 hours) to obtain pure crystalline compounds.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Notes
1 Pyrazole ring synthesis Ethyl acetoacetate + hydrazine hydrate, EtOH Yield ~89%, forms 3-methyl-1H-pyrazol-5(4H)-one
2 Alkylation/side chain introduction Haloalkylamine or protected aminoalkyl intermediate Requires protection/deprotection strategy
3 Cyclization using Lawesson's reagent Lawesson's reagent, THF, 40–60 °C, organic base (pyridine or triethylamine) Avoid pyridine if possible industrially
4 Deprotection of amino groups TFA or catalytic hydrogenation (Pd/C, H2) Removes Boc or benzyl protecting groups
5 Purification and crystallization Washing with aqueous NaCl or NaHCO3, concentration, cooling, filtration, drying Controlled temperature critical

Research Findings and Industrial Considerations

  • The use of Lawesson's reagent is preferred for efficient cyclization and sulfurization, providing better yields and purity compared to older methods using phosphorus oxychloride and pyridine, which are more toxic and less industrially friendly.
  • Protection strategies are essential to prevent side reactions and allow selective functionalization of the pyrazole nitrogen atoms.
  • The choice of solvents and washing agents impacts the purity and yield; aqueous sodium bicarbonate and sodium chloride washes help remove impurities effectively.
  • Temperature control during concentration and crystallization steps is critical to ensure high-quality solid products.
  • The process is scalable for industrial production, with environmental considerations such as avoiding toxic solvents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazines.

Scientific Research Applications

1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, linker length, and heterocyclic components, which influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Linkers Notable Features
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine C₉H₁₄N₆ 206.25 Ethyl-linked pyrazoles, 1-methyl, 3-amine High hydrogen-bonding potential; rigid bicyclic core
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (Example 1, Step 3 ) C₁₀H₁₄N₄ 202.25 Pyridinyl at 3-position, ethylamine Enhanced π-π stacking due to pyridine
1-Ethyl-1H-pyrazol-5-amine (3528-58-3 ) C₅H₉N₃ 111.15 Ethyl at 1-position, 5-amine Simplified structure; limited steric bulk
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine (3524-42-3 ) C₁₂H₁₅N₃ 201.27 Phenylethyl chain, 3-methyl Increased hydrophobicity; aromatic interactions
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (956387-06-7 ) C₉H₁₁N₃S 193.27 Thiophene-methyl linker Sulfur participation in electronic effects
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine (39422-86-1 ) C₁₁H₁₀ClF₃N₃ 279.67 Chloro-CF₃-phenyl, 3-methyl Strong electron-withdrawing groups; enhanced stability

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s 3-amine group acts as a hydrogen bond donor, a feature absent in analogs like 1-ethyl-1H-pyrazol-5-amine . This property enhances interactions with biological targets, such as enzyme active sites .
  • Lipophilicity : Analogs with aromatic substituents (e.g., 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine ) exhibit higher logP values compared to the target compound, suggesting improved membrane permeability but reduced solubility.
  • Molecular Weight : The target compound (MW 206.25) falls within the optimal range for drug-like molecules (200–500 Da), whereas simpler analogs (e.g., 1-ethyl-1H-pyrazol-5-amine, MW 111.15 ) may lack sufficient complexity for selective binding.

Biological Activity

1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, with the CAS number 1703000-73-0, is structurally characterized by a pyrazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N5C_9H_{13}N_5, with a molecular weight of approximately 191.23 g/mol. The compound features a pyrazole ring that is pivotal for its biological activity, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole moiety have been shown to exhibit significant antiproliferative effects on various cancer cell lines:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54912.3
Breast CancerMDA-MB-23110.5
Colorectal CancerHCT1168.9
Liver CancerHepG27.4

These findings suggest that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:

Compound COX Inhibition (%)
This compound65% (COX-2)
Celecoxib70%

This inhibition suggests that the compound could be developed as a therapeutic agent for inflammatory diseases .

The mechanisms underlying the biological activities of pyrazole derivatives often involve:

  • Inhibition of Kinases : Many pyrazole compounds act as inhibitors of specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes, pyrazole derivatives can reduce the production of pro-inflammatory mediators.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical and clinical settings:

Case Study 1: Anticancer Efficacy

A study investigated the effects of a series of pyrazole derivatives on breast cancer cells (MDA-MB-231). The results demonstrated that treatment with these compounds resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives in a rodent model of arthritis. The administration of these compounds led to reduced swelling and pain, indicating their potential as therapeutic agents for inflammatory conditions .

Q & A

Q. What are the primary synthetic routes for 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-3-amine?

The synthesis typically involves alkylation of pyrazole precursors. A common method includes reacting 1-methylpyrazole derivatives with ethylenediamine analogs in the presence of catalysts (e.g., palladium-based) and polar aprotic solvents (e.g., DMF) to facilitate coupling . Multi-step protocols may also incorporate protective group strategies to minimize side reactions .

Q. Which analytical techniques are most effective for structural validation of this compound?

  • X-ray crystallography : Refinement via SHELXL is recommended for resolving bond lengths and angles, particularly for verifying ethyl-linked pyrazole moieties .
  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm substitution patterns, with emphasis on amine proton signals (~5–6 ppm) and methyl group splitting .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy and purity assessment .

Q. How can researchers screen this compound for preliminary biological activity?

Conduct in vitro assays targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) relevant to pyrazole derivatives. Use dose-response curves to determine IC50_{50} values. Parallel structure-activity relationship (SAR) studies comparing alkyl-substituted analogs can identify critical functional groups .

Q. What safety protocols are essential during synthesis and handling?

  • Use fume hoods for reactions involving volatile solvents or amines.
  • Wear PPE (gloves, lab coats) to avoid skin/eye contact, as pyrazole derivatives may exhibit acute toxicity (Category 4, H302) .
  • Follow waste disposal guidelines for organic amines and halogenated byproducts .

Advanced Research Questions

Q. How can synthetic yield be optimized in multi-step protocols?

  • Solvent selection : Replace DMF with acetonitrile or THF to reduce side-product formation in alkylation steps .
  • Microwave-assisted synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .
  • Catalyst tuning : Test Pd(OAc)2_2 vs. PdCl2_2 for coupling efficiency, monitoring via TLC or HPLC .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

  • Twinning refinement : Apply SHELXL’s TWIN command to address overlapping diffraction patterns in orthorhombic crystals .
  • Hydrogen bonding analysis : Compare experimental H-bond networks with DFT-calculated models to validate amine group orientations .

Q. How does the ethyl linker between pyrazole rings influence biological activity?

  • Flexibility vs. rigidity : Molecular dynamics simulations suggest the ethyl spacer enhances conformational adaptability, improving target binding compared to rigid analogs .
  • SAR studies : Replace the ethyl group with propyl or cyclopropyl chains to assess steric effects on potency .

Q. What methods address inconsistent biological activity data across studies?

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, eliminating degradation products .
  • Assay standardization : Control variables like pH, temperature, and solvent (DMSO vs. saline) to minimize false negatives .

Q. How can computational modeling enhance mechanistic understanding of this compound?

  • Docking studies : Use AutoDock Vina to predict binding modes to kinase ATP pockets, focusing on hydrogen bonds with hinge regions .
  • ADMET prediction : Employ SwissADME to evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What are the challenges in scaling up synthesis for preclinical testing?

  • Byproduct management : Optimize column chromatography or recrystallization to remove residual amines or dimerized products .
  • Batch consistency : Implement in-line FTIR monitoring during alkylation to ensure reaction completion .

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